molecular formula C12H24N2O4S2 B5052292 2-[Bis(butylsulfonyl)methylidene]imidazolidine

2-[Bis(butylsulfonyl)methylidene]imidazolidine

Cat. No.: B5052292
M. Wt: 324.5 g/mol
InChI Key: JFWYGEPOIVXZMN-UHFFFAOYSA-N
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Description

2-[Bis(butylsulfonyl)methylidene]imidazolidine is a compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of two butylsulfonyl groups attached to a central imidazolidine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(butylsulfonyl)methylidene]imidazolidine typically involves the reaction of imidazolidine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistent product quality and high yield. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(butylsulfonyl)methylidene]imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The butylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

2-[Bis(butylsulfonyl)methylidene]imidazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Bis(butylsulfonyl)methylidene]imidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[Bis(butylsulfonyl)methylidene]imidazolidine can be compared with other similar compounds, such as:

    Imidazolidine-2-thione: This compound has a similar imidazolidine ring structure but contains a thione group instead of sulfonyl groups.

    Bis-methyl imidazolium methylidene bis(trifluoromethanesulfonyl)imide: This compound contains a similar imidazolium core but with different substituents.

    1,3-Thiazole derivatives: These compounds have a thiazole ring structure and exhibit different chemical and biological properties.

Properties

IUPAC Name

2-[bis(butylsulfonyl)methylidene]imidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S2/c1-3-5-9-19(15,16)12(11-13-7-8-14-11)20(17,18)10-6-4-2/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYGEPOIVXZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C(=C1NCCN1)S(=O)(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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